![molecular formula C12H12Cl3NO B7932326 2-Chloro-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide](/img/structure/B7932326.png)
2-Chloro-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide
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Overview
Description
2-Chloro-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide is a synthetic organic compound It is characterized by the presence of a chloro group, a cyclopropyl group, and a dichloro-benzyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the Dichloro-benzyl Group: This step may involve the reaction of a benzyl chloride derivative with a suitable nucleophile.
Acetamide Formation: The final step involves the formation of the acetamide group, typically through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or benzyl positions.
Reduction: Reduction reactions could target the chloro groups or the acetamide moiety.
Substitution: Nucleophilic substitution reactions could occur at the chloro groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of substituted acetamides.
Scientific Research Applications
The compound has been studied for its role as an inhibitor of specific enzymes involved in lipid metabolism. It has shown promise in the following areas:
-
Inhibition of NAPE-PLD :
- N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is an enzyme that plays a crucial role in the biosynthesis of bioactive lipids. Research indicates that derivatives of this compound can inhibit NAPE-PLD activity, leading to decreased levels of N-acylethanolamines (NAEs), such as anandamide, which are important in various physiological processes including pain modulation and appetite regulation .
-
Anti-inflammatory Properties :
- Studies have indicated that similar compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This suggests that 2-Chloro-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide may also possess anti-inflammatory properties, making it a candidate for further investigation in the treatment of inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:
- Substituent Effects : Variations in substituents on the benzyl and cyclopropyl groups significantly affect the inhibitory potency against NAPE-PLD. For instance, modifications that enhance lipophilicity or introduce electron-donating groups have been associated with increased potency .
- Potency Optimization : The lead compound identified from SAR studies demonstrated nanomolar potency against NAPE-PLD, indicating that structural modifications can lead to significant improvements in biological activity .
Case Study 1: NAPE-PLD Inhibition
A study involving high-throughput screening identified several analogs of this compound as potent inhibitors of NAPE-PLD. The most promising analog showed an IC₅₀ value in the low nanomolar range, suggesting strong potential for therapeutic applications in disorders related to endocannabinoid signaling .
Case Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that related pyrimidine derivatives exhibited significant COX-2 inhibition with IC₅₀ values comparable to established NSAIDs like celecoxib. This highlights the potential of this compound as a lead compound for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide would depend on its specific application. For example, if it were used as a drug, its mechanism might involve binding to a specific enzyme or receptor, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide: Similar structure but with a different substitution pattern on the benzyl group.
2-Chloro-N-cyclopropyl-N-(2,6-difluoro-benzyl)-acetamide: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness
The uniqueness of 2-Chloro-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide lies in its specific substitution pattern, which could confer unique chemical and biological properties compared to its analogs.
Biological Activity
2-Chloro-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C₁₂H₁₂Cl₃NO
- Molecular Weight : 292.59 g/mol
- Density : 1.40 g/cm³
- Boiling Point : Approximately 418 °C
The compound features a chloro-substituted cyclopropyl moiety and a dichlorobenzyl group, which contribute to its unique chemical properties and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant anti-inflammatory , analgesic , and antimicrobial properties. The presence of the dichlorobenzyl moiety enhances its interaction with biological targets, influencing pathways related to pain and inflammation.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anti-inflammatory | Inhibits COX-2 and iNOS expression | |
Analgesic | Modulates pain pathways | |
Antimicrobial | Effective against various bacterial strains |
The mechanism of action for this compound is primarily linked to its ability to interact with specific molecular targets such as enzymes or receptors involved in inflammatory processes. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators like prostaglandins.
Detailed Mechanism Insights
- COX Inhibition : The compound inhibits both COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins, which are responsible for inflammation and pain response .
- Binding Affinity : Interaction studies reveal that it binds effectively to targets involved in inflammatory pathways, modulating their activity through specific binding interactions.
Case Studies and Research Findings
- Anti-inflammatory Studies : A study demonstrated that derivatives of this compound significantly decreased iNOS and COX-2 mRNA expressions, showing higher suppressive effects compared to traditional NSAIDs like indomethacin .
- Antimicrobial Activity : In vitro tests revealed that this compound exhibited notable antibacterial activity against strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Analgesic Effects : Experimental models indicated that the compound effectively reduced pain responses in animal models, suggesting its potential as a therapeutic agent in pain management.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the chlorinated benzyl group significantly affect the biological activity of the compound. The presence of electron-withdrawing groups enhances its potency against inflammatory targets.
Table 2: Structure-Activity Relationship Insights
Modification Type | Effect on Activity | Reference |
---|---|---|
Chlorination | Increased binding affinity | |
Cyclopropyl Group | Enhanced anti-inflammatory properties |
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3NO/c13-6-12(17)16(8-4-5-8)7-9-10(14)2-1-3-11(9)15/h1-3,8H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCIJNMHHSYUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=C(C=CC=C2Cl)Cl)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.